molecular formula C12H10ClNO2S B3233045 2-(4-Chlorophenyl)benzene-1-sulfonamide CAS No. 1350727-76-2

2-(4-Chlorophenyl)benzene-1-sulfonamide

Cat. No. B3233045
CAS RN: 1350727-76-2
M. Wt: 267.73
InChI Key: QNFWVRMIAXFNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Chlorophenyl)benzene-1-sulfonamide” is a sulfonamide compound . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms . The molecule contains the sulfonamide functional group attached to an aniline .


Synthesis Analysis

Sulfonamides can be synthesized from sulfonic acids or its sodium salts under microwave irradiation . Other methods involve the use of 4-nitrophenyl benzylsulfonate as a starting material . The reaction can be performed at room temperature with a wide range of aliphatic, linear, and cyclic amines, anilines, and N-methylanilines .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)benzene-1-sulfonamide” consists of a benzene ring attached to a sulfonamide group . The IUPAC name of the compound is 4-aminobenzenesulfonamide .


Chemical Reactions Analysis

Sulfonamides, as antimetabolites, compete with para-aminobenzoic acid (PABA) for incorporation into folic acid . This inhibits the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Scientific Research Applications

Antineoplastic Applications

Sulfonamide chalcones, which include “2-(4-Chlorophenyl)benzene-1-sulfonamide”, have shown potential in antineoplastic applications . These compounds have been found to fit well in the ligand-binding site of EGFR (Epidermal Growth Factor Receptor), a protein that plays a crucial role in cell growth and proliferation . This suggests that they could be used as antagonists to inhibit the activity of EGFR, thereby preventing the growth and spread of cancer cells .

Antibacterial Applications

Chalcone sulfonamide derivatives, including “2-(4-Chlorophenyl)benzene-1-sulfonamide”, have demonstrated potential as antibacterial agents . They have been synthesized and tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results .

Antifungal Applications

Chalcones, a class of compounds to which “2-(4-Chlorophenyl)benzene-1-sulfonamide” belongs, have been reported to possess antifungal properties . This suggests that they could be used in the treatment of fungal infections .

Anti-inflammatory Applications

Chalcones, including “2-(4-Chlorophenyl)benzene-1-sulfonamide”, have been found to exhibit anti-inflammatory activity . This means they could potentially be used in the treatment of inflammatory conditions .

Antimalarial Applications

Both chalcones and sulfonamides, the classes of compounds to which “2-(4-Chlorophenyl)benzene-1-sulfonamide” belongs, have been reported to possess antimalarial properties . This suggests that they could be used in the development of antimalarial drugs .

Anticancer Applications

Chalcones, including “2-(4-Chlorophenyl)benzene-1-sulfonamide”, have been reported to possess anticancer activity . This suggests that they could be used in the development of anticancer drugs .

Safety and Hazards

Sulfonamides can cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction . Two of the most serious allergic reactions are Stevens–Johnson syndrome and toxic epidermal necrolysis .

Future Directions

Sulfonamides have a broad spectrum of applications in the fields of medicine, pharmacology, and pharmaceutics . They have been identified for their potential in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . Future research could focus on exploiting the sulfonamide skeleton for drug discovery and the development of novel therapeutic agents .

properties

IUPAC Name

2-(4-chlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(14,15)16/h1-8H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFWVRMIAXFNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)benzene-1-sulfonamide

CAS RN

1350727-76-2
Record name 2-(4-chlorophenyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.